REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[Cl:7][CH2:8][C:9]([CH3:14])([CH3:13])[C:10](O)=O.P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1>[CH3:1][NH:2][C:3]1[S:6][C:10]([C:9]([CH3:14])([CH3:13])[CH2:8][Cl:7])=[N:5][N:4]=1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature below 60°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
CUSTOM
|
Details
|
(about 4 hrs)
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the supernatant liquid was decanted from the plastic mass and 500 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
With cooling
|
Type
|
ADDITION
|
Details
|
sodium hydroxide pellets were added until a pH of 10
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
giving 216 g m.p. 91°-93°, (87%)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride-ether
|
Type
|
CUSTOM
|
Details
|
gave the analytical sample, m.p. 93°-95°
|
Name
|
|
Type
|
|
Smiles
|
CNC=1SC(=NN1)C(CCl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |